molecular formula C12H20N2O B1427850 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine CAS No. 1251144-07-6

1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine

Cat. No. B1427850
M. Wt: 208.3 g/mol
InChI Key: FWQWOKWGQDKGDF-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine is a chemical compound . It belongs to the class of piperidine derivatives.


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes recent advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular formula of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine is C12H20N2O. The molecular weight is 208.3 g/mol.


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.

Scientific Research Applications

Synthesis of Chiral Piperidines

Research has demonstrated the significance of piperidines in medicine, highlighting a lack of robust methods for their asymmetric synthesis. A novel approach interrupts the century-old Hofmann-Löffler-Freytag reaction, achieving catalytic, regio- and enantio- selective δ C-H cyanation of acyclic amines. This process, enabled by a chiral Cu catalyst, introduces a carbonyl equivalent selectively at the δ position, facilitating the synthesis of chiral piperidines through a radical relay mechanism. This method's broad scope and utility underscore its importance in the enantioselective formation of δ C-C bonds and the conversion of enantioenriched δ amino nitriles to a family of chiral piperidines (Zhang, Zhang, & Nagib, 2019).

Formation of Highly Functionalized Piperidines

The catalytic process involving Zn(II) has been employed to synthesize highly functionalized piperidines from benzyl-protected propargyl amines and 1,1-cyclopropane diesters. This method proceeds via a tandem cyclopropane ring-opening/Conia-ene cyclization, demonstrating a versatile approach to accessing piperidine frameworks with excellent yields (Lebold, Leduc, & Kerr, 2009).

Synthesis of Substituted Tetrahydroindoles

A sequential substitution/ring cleavage/addition reaction involving 1-(cyclohex-1-enyl)-piperidine and chloropyruvates has been developed for synthesizing polysubstituted 4,5,6,7-tetrahydroindoles. This method is notable for its high regioselectivity, broad substrate scope, and functional group tolerance, offering a practical approach for preparing various tetrahydroindole derivatives without the need for harsh conditions or expensive catalysts (Mamedov et al., 2015).

Advanced Organic Syntheses

Studies on the interaction of 1-nitrocyclohexene with alicyclic amines have uncovered pathways for the formation of aza-Michael products or ammonium salts, 2-cyclohexene-1-nitronates, depending on the amine's basicity. This research contributes to our understanding of reaction pathways and the synthesis of complex organic molecules (Efremova et al., 2013).

properties

IUPAC Name

(3-aminopiperidin-1-yl)-cyclohex-3-en-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c13-11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10/h1-2,10-11H,3-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQWOKWGQDKGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCC=CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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